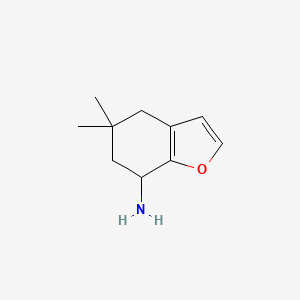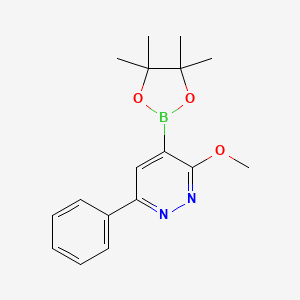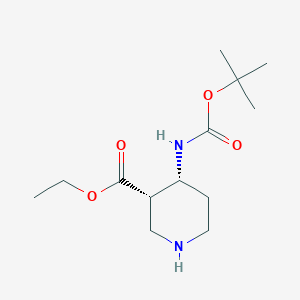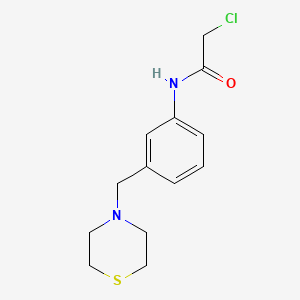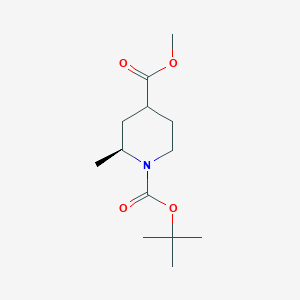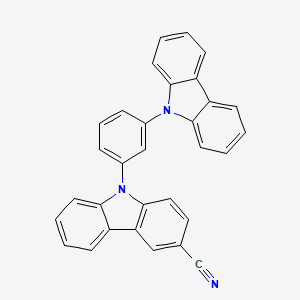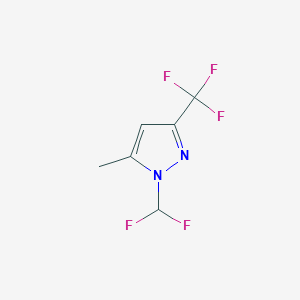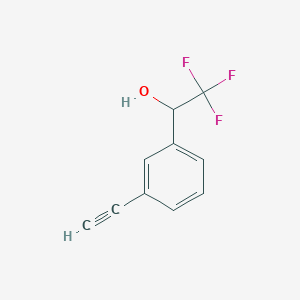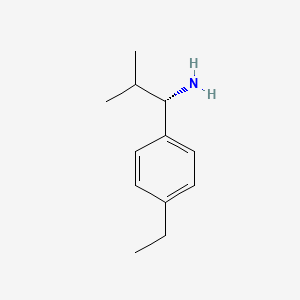![molecular formula C12H14ClN3O3 B12976806 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester CAS No. 51940-32-0](/img/structure/B12976806.png)
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound with a complex structure that includes a pyrido[2,3-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with ethyl acetoacetate under basic conditions to form the pyrido[2,3-d]pyrimidine core. This is followed by chlorination using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 5-position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Reduction: Formation of 5-hydroxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
科学研究应用
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nucleic acids or proteins
作用机制
The mechanism of action of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrido[2,3-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure but differ in the functional groups attached to the core.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These compounds have a similar core but differ in the position of the functional groups.
Pyrimidino[4,5-d][1,3]oxazine Derivatives: These compounds have a fused oxazine ring in addition to the pyrido[2,3-d]pyrimidine core .
Uniqueness
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is unique due to the presence of the chlorine atom at the 2-position and the ethyl ester group at the 6-position. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.
属性
CAS 编号 |
51940-32-0 |
|---|---|
分子式 |
C12H14ClN3O3 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
ethyl 2-chloro-8-ethyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14ClN3O3/c1-3-16-6-8(11(18)19-4-2)9(17)7-5-14-12(13)15-10(7)16/h5,8H,3-4,6H2,1-2H3 |
InChI 键 |
NYWPQRUVAYSHPO-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(C(=O)C2=CN=C(N=C21)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


